Magnesium bromide ethyl etherate
Overview
Description
Magnesium bromide ethyl etherate is a chemical compound with the formula MgBr2 · O(C2H5)2. It is a coordination complex where magnesium bromide is coordinated with diethyl ether. This compound is commonly used in organic synthesis as a Lewis acid catalyst and in various chemical reactions.
Mechanism of Action
Target of Action
Magnesium bromide ethyl etherate is primarily used as a reagent in organic synthesis . It acts as a Lewis acid catalyst, facilitating various reactions .
Mode of Action
This compound interacts with its targets by acting as a Lewis acid catalyst . It facilitates the conversion of aromatic aldehydes into alcohols and carboxylic acids via the Cannizzaro reaction . It also catalyzes Diels-Alder reactions .
Biochemical Pathways
The primary biochemical pathways affected by this compound involve the transformation of aromatic aldehydes into alcohols and carboxylic acids via the Cannizzaro reaction . It also influences the Diels-Alder reactions, which are cycloaddition reactions between a conjugated diene and a substituted alkene .
Result of Action
The result of this compound’s action is the successful facilitation of the Cannizzaro reaction and Diels-Alder reactions . This leads to the transformation of aromatic aldehydes into alcohols and carboxylic acids, and the formation of cyclic compounds, respectively .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of water can affect its stability and reactivity . Therefore, it is typically stored and used under conditions that minimize its exposure to moisture .
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium bromide ethyl etherate can be synthesized by reacting magnesium bromide with diethyl ether. The reaction typically involves dissolving magnesium bromide in diethyl ether under anhydrous conditions to prevent the formation of hydrates. The reaction is carried out at room temperature, and the product is obtained by evaporating the solvent under reduced pressure .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction conditions to ensure high purity and yield. The use of high-quality reagents and solvents is crucial to avoid impurities that could affect the compound’s performance in subsequent applications .
Chemical Reactions Analysis
Types of Reactions
Magnesium bromide ethyl etherate undergoes several types of chemical reactions, including:
Lewis Acid-Catalyzed Reactions: It acts as a Lewis acid catalyst in Diels-Alder reactions, facilitating the formation of cyclic compounds.
Cannizzaro Reaction: It is used in the Cannizzaro reaction to convert aromatic aldehydes into alcohols and carboxylic acids.
Common Reagents and Conditions
Diels-Alder Reactions: Typically involve dienes and dienophiles in the presence of this compound as a catalyst.
Cannizzaro Reaction: Involves aromatic aldehydes and a base such as triethylamine, with this compound facilitating the reaction under mild conditions.
Major Products
Diels-Alder Reactions: Produce cyclic compounds, often with high regio- and stereoselectivity.
Cannizzaro Reaction: Yields alcohols and carboxylic acids from aromatic aldehydes.
Scientific Research Applications
Magnesium bromide ethyl etherate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in reactions requiring Lewis acids.
Biology: Employed in the synthesis of biologically active compounds and intermediates.
Medicine: Utilized in the preparation of pharmaceuticals and drug intermediates.
Industry: Applied in the production of fine chemicals, polymers, and other industrial products.
Comparison with Similar Compounds
Similar Compounds
- Magnesium bromide diethyl etherate
- Methylmagnesium bromide
- Ethylmagnesium bromide
- Vinylmagnesium bromide
- Allylmagnesium bromide
Uniqueness
Magnesium bromide ethyl etherate is unique due to its specific coordination with diethyl ether, which enhances its solubility and reactivity in organic solvents. This makes it particularly effective in catalyzing reactions that require a Lewis acid in non-aqueous environments .
Properties
IUPAC Name |
magnesium;ethoxyethane;dibromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O.2BrH.Mg/c1-3-5-4-2;;;/h3-4H2,1-2H3;2*1H;/q;;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGZKUKYUQJUUNE-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC.[Mg+2].[Br-].[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10Br2MgO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80451814 | |
Record name | Magnesium bromide ethyl etherate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80451814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Alfa Aesar MSDS] | |
Record name | Magnesium bromide diethyl etherate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20714 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
29858-07-9 | |
Record name | Magnesium bromide ethyl etherate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80451814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Magnesium, dibromo[1,1'-oxybis[ethane]]- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Magnesium bromide ethyl etherate a useful catalyst in organic synthesis?
A1: MBEE exhibits Lewis acidity due to the magnesium center, which allows it to activate carbonyl groups and epoxides, facilitating various reactions [, , ]. It promotes reactions under mild conditions, often at room temperature, and displays excellent functional group tolerance [, , , ].
Q2: Can you provide specific examples of reactions catalyzed by MBEE?
A2: Certainly! MBEE efficiently catalyzes the synthesis of α-aminonitriles via a three-component Strecker reaction involving aldehydes, amines, and trimethylsilyl cyanide []. It also facilitates the Cannizzaro reaction of aromatic aldehydes, yielding corresponding alcohols and carboxylic acids []. Moreover, MBEE proves effective in the synthesis of bisarylmethylidenes of pyranones and thiopyranones via double crossed aldol condensation [].
Q3: How does MBEE influence the reaction rate and selectivity?
A3: MBEE significantly accelerates reaction rates compared to uncatalyzed reactions. For instance, it allows for rapid ring-opening of epoxides with thiols, forming β-hydroxy sulfides at ambient temperature []. In the ring-opening of epoxides, MBEE directs the nucleophilic attack of thiols to the less hindered position, demonstrating regioselectivity [].
Q4: Are there any advantages of using MBEE in solvent-free conditions?
A4: Yes, several reactions catalyzed by MBEE can be conducted under solvent-free conditions, aligning with green chemistry principles [, , , ]. For example, MBEE enables efficient aminolysis of epoxides and oxetanes without requiring a solvent []. Similarly, the acetylation of thiols with acetic anhydride proceeds smoothly under solvent-free conditions in the presence of MBEE [].
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